REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][C:7]2[C:12]([Cl:13])=[CH:11][CH:10]=[CH:9][C:8]=2[Cl:14])=O)[CH2:3][CH2:2]1.Cl.C1(N(C)C2C(Cl)=CC=CC=2Cl)CC1>O1CCCC1>[CH:1]1([CH2:4][NH:6][C:7]2[C:8]([Cl:14])=[CH:9][CH:10]=[CH:11][C:12]=2[Cl:13])[CH2:2][CH2:3]1
|
Name
|
N-cyclopropyl methyl-2,6-dichloroaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N(C1=C(C=CC=C1Cl)Cl)C
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)NC1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ten minutes while maintaining a temperature of less than 5° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
This mixture was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The resultant liquid and solid residue was diluted with 500 ml of water
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
75 g of sodium hydroxide in 300 ml of water was then added
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
was washed twice with 500 ml of water, 250 ml of saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil was dissolved in 100 ml of methanol
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo at 35°-40° C
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil residue was dissolved in 250 ml of isopropanol
|
Type
|
CUSTOM
|
Details
|
a crystalline precipitate formed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNC1=C(C=CC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |